(3-Ethoxy-phenoxy)-acetic acid

Overview

Description

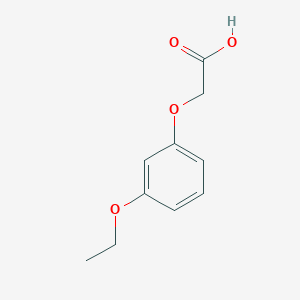

(3-Ethoxy-phenoxy)-acetic acid is a substituted phenoxyacetic acid derivative characterized by an ethoxy group (-OCH₂CH₃) at the 3-position of the phenoxy ring and an acetic acid (-CH₂COOH) moiety. Structurally, it belongs to the aryloxyacetic acid family, where aromatic rings are linked to carboxylic acids via oxygen bridges. This compound is synthesized through nucleophilic substitution, typically involving 3-ethoxy phenol and chloroacetic acid under alkaline conditions . Its molecular formula is C₁₀H₁₂O₄, with a molecular weight of 196.20 g/mol. The ethoxy group confers moderate electron-donating effects, influencing its physicochemical properties, such as acidity and solubility, compared to simpler phenoxyacetic acids.

Preparation Methods

Method 1: Esterification and Hydrolysis

This method involves the following steps:

Starting Materials : 4-Methylsalicylic acid is reacted with ethyl bromide in a dipolar aprotic solvent such as dimethyl sulfoxide or N,N-dimethylformamide.

Reagents : An inorganic base like potassium carbonate is used to facilitate the reaction.

Conditions : The reaction is typically conducted at temperatures ranging from 30°C to 100°C for several hours.

Yield : The process can yield ethyl 2-ethoxy-4-methylbenzoate, which is then subjected to further transformations including bromination and cyanation to finally yield (3-Ethoxy-phenoxy)-acetic acid.

Method 2: Improved Synthesis via Eco-Friendly Processes

Recent advancements have introduced more environmentally friendly methods that utilize less hazardous reagents:

Esterification : The process begins with the reaction of 2-Hydroxy-4-methylbenzoic acid with diethyl sulfate in the presence of potassium carbonate.

Bromination : The resulting ester undergoes allylic bromination using N-bromosuccinimide as a brominating agent.

Cyanation : The bromo intermediate is then treated with sodium cyanide in a biphasic system (water/dichloromethane).

Hydrolysis : Finally, hydrolysis with aqueous sodium hydroxide yields this compound in good yield (around 59% to 72% overall) while minimizing toxic waste.

Method 3: Direct Synthesis from Phenolic Precursors

Another approach involves direct synthesis from phenolic precursors:

Reagents : This method may utilize phosphonitrilic chloride as an activator for the carboxylic acid group.

Procedure : The reaction proceeds under mild conditions, allowing for the formation of phenoxy acetic acid esters which can be further modified to obtain this compound.

Advantages : This method is noted for its simplicity and efficiency, providing a straightforward route to the desired compound.

The following table summarizes key aspects of each preparation method discussed:

| Method | Starting Material | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| Method 1 | 4-Methylsalicylic acid | Ethyl bromide, K₂CO₃ | 30°C - 100°C, several hours | Variable |

| Method 2 | 2-Hydroxy-4-methylbenzoic acid | Diethyl sulfate, NBS, NaCN | Mild conditions | 59% - 72% |

| Method 3 | Phenolic precursors | Phosphonitrilic chloride | Mild conditions | High |

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-phenoxy)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

(3-Ethoxy-phenoxy)-acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies related to plant growth regulation and herbicide development.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Ethoxy-phenoxy)-acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may act on enzymes or receptors involved in metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between (3-Ethoxy-phenoxy)-acetic acid and related compounds:

Key Observations:

Substituent Effects on Acidity: Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) reduce acidity compared to the parent phenoxyacetic acid (pKa ~3.18). Ethoxy and methoxy substituents raise the pKa to ~3.5–4.2 due to inductive effects . Bulky groups like tert-butyl further decrease acidity (pKa ~4.5–5.0) by steric hindrance, limiting solvation .

Solubility Trends: Polar substituents (e.g., methoxy) enhance water solubility, while non-polar groups (e.g., tert-butyl, benzyloxy) reduce it. Ethoxy balances moderate polarity and hydrophobicity .

Synthesis Methods: Most phenoxyacetic acids are synthesized via nucleophilic substitution between substituted phenols and chloroacetic acid under reflux with NaOH . For example, this compound is derived from 3-ethoxy phenol .

Applications: Phenoxyacetic acid: Widely used in herbicides (e.g., 2,4-D precursor) . 3-Methoxyphenoxyacetic acid: Employed in chiral separations due to its stereochemical properties . Benzyloxyacetic acid: Utilized in flavoring and fragrance industries . this compound: Serves as an intermediate in agrochemical synthesis, leveraging its moderate reactivity and stability .

Research Findings and Industrial Relevance

- Biological Activity: Substituted phenoxyacetic acids exhibit varied bioactivity.

- Thermal Stability : Bulky substituents (e.g., tert-butyl) increase melting points due to enhanced crystal packing .

- Environmental Impact: Ethoxy and methoxy groups are less persistent than halogenated analogs, making this compound a greener alternative in some applications .

Biological Activity

(3-Ethoxy-phenoxy)-acetic acid is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of herbicide development and pharmaceutical applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Herbicidal Activity : Effective against various weed species.

- Pharmaceutical Applications : Potential use in treating metabolic disorders and inflammation.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Cytotoxicity : Studies indicate that this compound may induce apoptosis in cancer cell lines by modulating key signaling pathways.

- Enzyme Inhibition : It has been reported to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways.

Antimicrobial Activity

A study highlighted the antimicrobial properties of phenoxy acids, including this compound. The compound demonstrated significant activity against various bacterial strains, with IC50 values indicating effective inhibition at low concentrations. For instance, it showed an IC50 value of approximately 15 µg/mL against Staphylococcus aureus .

Cytotoxic Effects

Research has shown that this compound exhibits cytotoxic effects on several cancer cell lines. In one study, it was found to have an IC50 value of 22.82 µg/mL against A-549 lung cancer cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

Inhibition of COX enzymes is a significant mechanism through which this compound exerts its anti-inflammatory effects. Compounds derived from phenoxy acids have shown selective inhibition of COX-2 over COX-1, making them promising candidates for anti-inflammatory therapies without the gastrointestinal side effects associated with non-selective NSAIDs .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Ethoxy-phenoxy)-acetic acid, and what reaction conditions optimize yield?

- Methodological Answer : Synthetic routes often involve etherification and esterification steps. For example:

- Ether Formation : Reacting 3-ethoxy-phenol with chloroacetic acid under alkaline conditions (e.g., NaOH) to form the phenoxy-acetic acid backbone .

- Optimization : Use nucleophilic substitution with catalysts like potassium carbonate in aprotic solvents (e.g., DMF) to enhance reaction efficiency. Oxidation/reduction agents (e.g., KMnO₄, LiAlH₄) may refine intermediate purity .

- Yield Improvement : Control temperature (60–80°C) and stoichiometric ratios (1:1.2 phenol:chloroacetic acid) to minimize side products. Purification via recrystallization or column chromatography is critical .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

- Methodological Answer :

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and C18 columns resolves impurities. Compare retention times against standards .

- Structural Confirmation :

- NMR : ¹H NMR (δ 4.2 ppm for ethoxy group; δ 4.6 ppm for acetic acid methylene) and ¹³C NMR confirm substituent positions .

- Mass Spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ peaks (m/z ≈ 210) .

- Elemental Analysis : Verify C, H, O percentages (e.g., C: ~60%, H: ~5.5%) to validate synthesis .

Advanced Research Questions

Q. How does this compound stability vary under different storage conditions, and what decomposition products may form?

- Methodological Answer :

- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation kinetics. Monitor via HPLC for loss of parent compound .

- Decomposition Pathways :

- Hydrolysis : Exposure to moisture cleaves the ether bond, yielding 3-ethoxy-phenol and glycolic acid. Acidic/alkaline conditions accelerate this .

- Oxidation : Strong oxidizers (e.g., CrO₃) may form quinone derivatives .

- Storage Recommendations : Store in anhydrous conditions (desiccators) at 4°C, away from strong acids/bases .

Q. What biochemical interactions or mechanisms involve this compound, and how are these studied experimentally?

- Methodological Answer :

- Enzyme Binding Assays : Use fluorescence quenching or SPR to study interactions with cytochrome P450 enzymes. Competitive inhibition assays (e.g., IC₅₀ determination) quantify potency .

- Metabolic Studies : Radiolabeled (¹⁴C) analogs track metabolic fate in hepatocyte cultures. LC-MS identifies metabolites like hydroxylated or glucuronidated derivatives .

- Cellular Uptake : pH-dependent uptake in cell lines (e.g., Caco-2) assessed via intracellular concentration measurements using LC-MS/MS .

Q. How can researchers resolve contradictions in experimental data regarding the reactivity of this compound under varying pH conditions?

- Methodological Answer :

- Controlled Replication : Standardize buffers (e.g., phosphate vs. acetate) to isolate pH effects. Use potentiometric titration to map pKa values (~4.5 for acetic acid group) .

- Orthogonal Validation :

- Kinetic Studies : Monitor reaction rates (e.g., ester hydrolysis) via UV-Vis spectroscopy at pH 2–10 .

- Computational Modeling : DFT calculations predict protonation states and reactive sites under different pH .

- Error Mitigation : Calibrate equipment (pH meters, spectrophotometers) and use internal standards (e.g., deuterated analogs) .

Properties

IUPAC Name |

2-(3-ethoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-13-8-4-3-5-9(6-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRYXSIGNDFPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284662 | |

| Record name | 3-ethoxyphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6459-12-7 | |

| Record name | NSC38180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethoxyphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.